1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine dihydrochloride
Description
Properties
Molecular Formula |
C10H17Cl3N2 |
|---|---|
Molecular Weight |
271.6 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H15ClN2.2ClH/c1-13(2)7-10(12)8-3-5-9(11)6-4-8;;/h3-6,10H,7,12H2,1-2H3;2*1H |
InChI Key |
KTYOBEFTORQMIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)Cl)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Diamine Backbone with 4-Chlorophenyl Substitution
One common synthetic route begins with the preparation of the substituted ethane-1,2-diamine core:
- Step 1: Formation of 1-(4-Chlorophenyl)ethane-1,2-diamine
- Starting from 4-chlorobenzaldehyde or 4-chlorophenylacetonitrile, a reductive amination or nitrile reduction is performed.
- For example, 4-chlorophenylacetonitrile can be reduced with hydrogen in the presence of a catalyst (e.g., Raney nickel) or by lithium aluminum hydride to yield 1-(4-chlorophenyl)ethane-1,2-diamine.
- Alternatively, reductive amination of 4-chlorobenzaldehyde with ethylenediamine under reducing conditions can afford the diamine intermediate.
Dimethylation of the Terminal Amine
- The terminal primary amine is selectively dimethylated to yield the N2,N2-dimethyl derivative.
- This can be achieved via Eschweiler–Clarke methylation using formaldehyde and formic acid or by reductive methylation using formaldehyde and sodium cyanoborohydride.
- Careful control of stoichiometry and reaction conditions ensures dimethylation without overalkylation.
Formation of the Dihydrochloride Salt
- The free base diamine is converted to the dihydrochloride salt by treatment with dry hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
- This step stabilizes the compound, improves crystallinity, and facilitates purification.
Representative Synthetic Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-Chlorophenylacetonitrile, LiAlH4, anhydrous ether, reflux | Reduction of nitrile to 1-(4-chlorophenyl)ethane-1,2-diamine |
| 2 | Formaldehyde, formic acid, reflux (Eschweiler–Clarke reaction) | Dimethylation of primary amine to N2,N2-dimethylethane-1,2-diamine |
| 3 | Dry HCl gas, ethanol, 0–5 °C | Formation of dihydrochloride salt |
Alternative Synthetic Routes
From 4-Chlorobenzyl Chloride
- Nucleophilic substitution of 4-chlorobenzyl chloride with N,N-dimethyl-ethane-1,2-diamine under basic conditions can yield the target diamine.
- This method may require protection/deprotection steps to selectively methylate the amine groups.
Reductive Amination Approach
- Reductive amination of 4-chlorobenzaldehyde with N,N-dimethylethane-1,2-diamine using sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agent.
- This route allows direct formation of the target compound with high selectivity.
Purification and Characterization
- The dihydrochloride salt typically crystallizes from ethanol or ether.
- Characterization includes melting point determination, mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.
- The dihydrochloride salt form enhances stability and handling.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Reduction of nitrile | 4-Chlorophenylacetonitrile | LiAlH4 or catalytic hydrogenation | Straightforward, high yield | Requires handling of strong reducing agents |
| Reductive amination | 4-Chlorobenzaldehyde + N,N-dimethylethane-1,2-diamine | NaBH3CN or NaBH(OAc)3 | High selectivity, mild conditions | Requires careful control of reaction conditions |
| Nucleophilic substitution | 4-Chlorobenzyl chloride + N,N-dimethylethane-1,2-diamine | Base (e.g., K2CO3) | Direct coupling | Possible side reactions, needs protection |
Research Findings and Optimization Notes
- The dimethylation step is critical for obtaining the N2,N2-dimethyl derivative without overalkylation or formation of quaternary ammonium salts.
- Salt formation with hydrochloric acid improves compound stability and facilitates isolation.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly affect yield and purity.
- Alternative methods such as catalytic hydrogenation offer greener and scalable routes.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form piperazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include N-oxides, reduced amines, substituted derivatives, and piperazine rings .
Scientific Research Applications
1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. In the case of its use as an antihistamine, the compound acts as an H1-receptor antagonist, blocking the action of histamine and thereby reducing allergic symptoms . The molecular pathways involved include the inhibition of histamine binding to its receptors, preventing the downstream signaling that leads to allergic reactions .
Comparison with Similar Compounds
Key Observations :
- The quinoline/quinazoline derivatives (–2, 8) exhibit enhanced anticancer/antibacterial activity compared to simpler diamines, likely due to aromatic stacking and intercalation with biomolecules.
- Halogen substitution (Cl/Br) improves lipophilicity and target binding, but brominated analogs () are discontinued, possibly due to synthetic challenges or toxicity.
Diamine Derivatives with Varied Alkyl/Aryl Groups
Key Observations :
- The isopropyl variant () has a lower molecular weight and simpler structure, suited for basic research, whereas levocetirizine () demonstrates how dihydrochloride salts enhance drug delivery.
- Piperazine rings () confer distinct conformational flexibility compared to rigid quinoline/quinazoline cores.
Key Observations :
- Azoamidine derivatives () prioritize radical generation for polymerization, contrasting with the biological focus of diamines. The 4-chlorophenyl group here aids solubility rather than bioactivity.
Research Findings and Trends
Anticancer Potential: Quinoline-based diamines () show promise in targeting cancer cell lines, with substituents like styryl groups enhancing cytotoxicity. The dimethylaminoethylamine chain may facilitate cellular uptake .
Synthetic Flexibility : Modifications at the aromatic core (e.g., methoxy, chloro, or styryl groups) allow tuning of electronic and steric properties, impacting binding affinity .
Salt Formulation : Dihydrochloride salts (–6) are prevalent in pharmaceuticals to improve stability and dissolution, though industrial analogs () prioritize reactivity.
Biological Activity
1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine dihydrochloride, also known by its chemical name (1R,2R)-1,2-bis(4-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C16H18Cl2N2
- Molar Mass : 309.23 g/mol
- CAS Number : 2444430-59-3
Biological Activity Overview
The compound exhibits a range of biological activities, primarily through its interactions with various biological targets. It has been studied for its potential applications in drug development due to its structural characteristics that may influence its pharmacodynamics.
Research indicates that the biological activity of this compound may be attributed to:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in disease processes.
- Cytotoxicity : The compound demonstrates cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
Anticancer Activity
A study investigating the anticancer properties of similar Schiff base compounds revealed that derivatives with chlorophenyl groups exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF7. The structure-activity relationship indicates that the presence of chlorinated phenyl rings enhances the cytotoxic effects compared to non-chlorinated analogs .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. In vitro studies demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
Enzyme Inhibition Studies
Research has shown that the compound can inhibit certain enzymes associated with cancer progression and bacterial virulence. For instance, it has been identified as a potent inhibitor of alkaline phosphatase, which is often overexpressed in various cancers .
Q & A
Q. What are the key physicochemical properties of this compound relevant to experimental handling?
Methodological Answer: The compound’s IUPAC name, molecular structure, and identifiers (InChI, InChI Key) are critical for reproducibility. Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | 1-(4-Chlorophenyl)-N²,N²-dimethylethane-1,2-diamine | PubChem |
| Molecular Formula | C₁₀H₁₅ClN₂·2HCl (dihydrochloride salt) | Computed |
| InChI Key | DRPWRSKKGNNKEQ-UHFFFAOYSA-N | PubChem |
| Stability | Likely hygroscopic (common for dihydrochloride salts) | Inferred from analogous compounds |
For handling:
- Storage: Use anhydrous conditions under inert gas (e.g., N₂) to prevent hydrolysis.
- Solubility: Test polar solvents (e.g., water, methanol) first; adjust pH if precipitation occurs.
Q. How can statistical experimental design (DoE) optimize its synthesis?
Methodological Answer: DoE minimizes experimental runs while maximizing data quality. Steps include:
Factor Selection: Identify variables (e.g., temperature, molar ratios, solvent polarity) using prior literature (e.g., amide synthesis in ).
Response Variables: Yield, purity (HPLC), or reaction time.
Design Type: Use a fractional factorial design for screening or a central composite design for optimization .
Data Analysis: Apply ANOVA to resolve interactions (e.g., temperature vs. catalyst loading).
Example Table (Hypothetical Data):
| Run | Temp (°C) | Catalyst (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 60 | 5 | 72 | 95 |
| 2 | 80 | 5 | 88 | 98 |
Contradictions in yield vs. purity may arise; refine models by adding center points .
Advanced Research Questions
Q. What computational methods predict reaction pathways for its synthesis?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) and reaction path searches can model synthesis steps:
- Software: Gaussian, ORCA, or GRRM for transition-state analysis.
- Workflow:
- Optimize reactant/product geometries.
- Calculate activation energies for proposed intermediates (e.g., amide coupling steps as in ).
- Validate with experimental kinetics (e.g., Arrhenius plots).
Case Study: ICReDD’s approach combines computation and experiment to narrow optimal conditions, reducing trial-and-error cycles by 50% .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Contradictions (e.g., NMR vs. X-ray) require multi-technique validation:
X-ray Crystallography: Resolve absolute configuration (as in , where three conformers were identified).
NMR Analysis: Use 2D techniques (COSY, HSQC) to assign signals. For diastereomers, compare NOESY cross-peaks.
Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Example Contradiction: Discrepant melting points may indicate polymorphs—characterize via DSC and PXRD.
Q. What strategies address solvent effects on the compound’s stability?
Methodological Answer: Solvent polarity and proticity influence stability:
- Protic Solvents (e.g., H₂O): Risk hydrolysis of the diamine moiety; monitor via pH-adjusted stability studies.
- Aprotic Solvents (e.g., DMF): May enhance thermal degradation; use TGA/FTIR for decomposition profiling.
- Accelerated Stability Testing: Store at 40°C/75% RH for 1–3 months; analyze degradation products via LC-MS .
Q. How to optimize purification using membrane separation technologies?
Methodological Answer: Post-synthesis purification can leverage:
- Nanofiltration: Retain unreacted dimethylethane-diamine (MW ~130 g/mol) while allowing smaller impurities (<500 Da) to pass.
- Crystallization: Use solvent-antisolvent pairs (e.g., methanol/ethyl acetate) guided by Hansen solubility parameters .
Data-Driven Example:
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Methanol/H₂O | 85 | 97 |
| Ethanol/Hexane | 78 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
